molecular formula C9H13N5O2 B14265068 4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide CAS No. 140431-29-4

4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide

Cat. No.: B14265068
CAS No.: 140431-29-4
M. Wt: 223.23 g/mol
InChI Key: LKBNTYCBTNNIQZ-UHFFFAOYSA-N
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Description

4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes both hydrazine and benzohydrazide functional groups, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide typically involves the reaction of 4-aminobenzoic acid hydrazide with hydrazine derivatives. One common method includes the reaction of 4-aminobenzoic acid hydrazide with 2-hydrazinyl-2-oxoethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, involving steps such as recrystallization and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazine and benzohydrazide groups can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways. This interaction can result in antimicrobial or antifungal effects, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide is unique due to its specific combination of hydrazine and benzohydrazide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

140431-29-4

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

4-[(2-hydrazinyl-2-oxoethyl)amino]benzohydrazide

InChI

InChI=1S/C9H13N5O2/c10-13-8(15)5-12-7-3-1-6(2-4-7)9(16)14-11/h1-4,12H,5,10-11H2,(H,13,15)(H,14,16)

InChI Key

LKBNTYCBTNNIQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)NCC(=O)NN

Origin of Product

United States

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